

Spectroscopic Profile of 1-(2-Thienyl)acetone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Thienyl)acetone

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(2-Thienyl)acetone** (CAS No. 2305-88-6), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1-(2-Thienyl)acetone**. This information is crucial for the structural elucidation and quality control of this compound.

Table 1: ^1H NMR Spectroscopic Data for **1-(2-Thienyl)acetone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **1-(2-Thienyl)acetone**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectroscopic Data for **1-(2-Thienyl)acetone**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Table 4: Mass Spectrometry Data for **1-(2-Thienyl)acetone**

m/z	Relative Intensity (%)	Assignment
Data not available in search results		

Note: Specific experimental data for **1-(2-Thienyl)acetone** was not available in the performed searches. The tables are structured for the inclusion of such data when obtained.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **1-(2-Thienyl)acetone**.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-(2-Thienyl)acetone** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Acquire the ^1H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and identify the chemical shifts for all signals in both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(2-Thienyl)acetone**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation: As **1-(2-Thienyl)acetone** is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Background Spectrum: Record a background spectrum of the clean, empty salt plates.
- Sample Spectrum: Place the salt plates with the sample in the spectrometer and record the IR spectrum. The spectrum is typically recorded from 4000 to 400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(2-Thienyl)acetone**.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

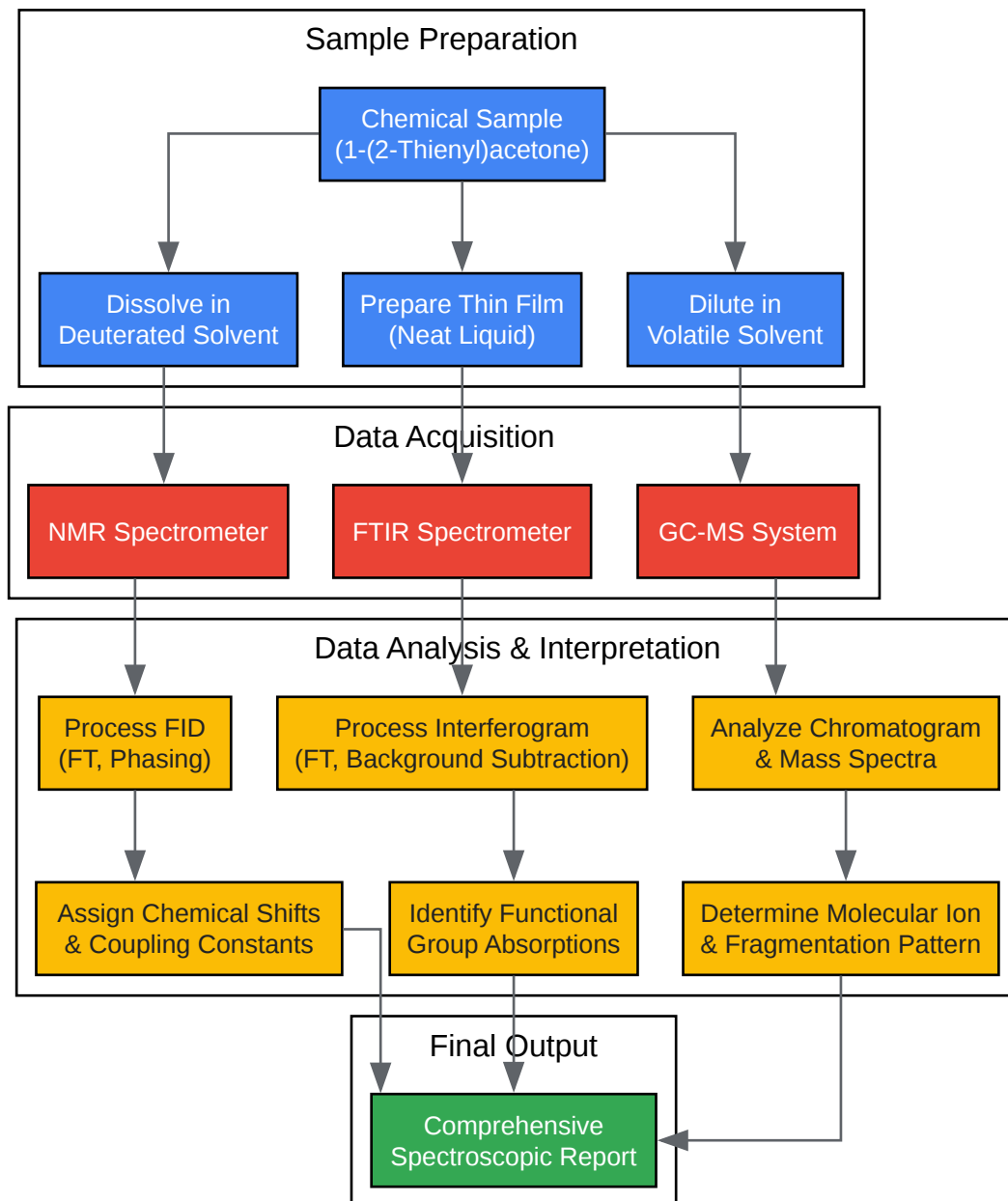
Procedure:

- Sample Preparation: Prepare a dilute solution of **1-(2-Thienyl)acetone** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation:
 - Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).
 - Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
 - Oven Temperature Program: Start at a low temperature and gradually increase to a higher temperature to ensure good separation of the analyte from any impurities.
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
- MS Analysis:
 - Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound like **1-(2-Thienyl)acetone**.

General Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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